Indium(III) phthalocyanine chloride

Catalog No.
S1481460
CAS No.
19631-19-7
M.F
C32H16ClInN8
M. Wt
662.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) phthalocyanine chloride

CAS Number

19631-19-7

Product Name

Indium(III) phthalocyanine chloride

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16ClInN8

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1

InChI Key

AHXBXWOHQZBGFT-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cl-].[In+3]

Medical and Biological Applications

Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications .

Methods of Application: Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed in the literature . The properties of these complexes depend on the primary ligand used for their syntheses .

Results or Outcomes: Indium(III) complexes have displayed good performance in all these biological and medical applications . They have been used in antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .

Nonlinear Optics Applications

Optoelectronic Devices

Summary of the Application: Metallophthalocyanines, including Indium(III) phthalocyanine chloride, are widely studied in the manufacture of optoelectronic devices due to their excellent photoactive and photovoltaic properties, in addition to their high thermal and chemical stability .

Gas Sensing

Summary of the Application: Indium(III) phthalocyanine chloride has been used in the development of gas sensors .

Photodetectors

Summary of the Application: Indium(III) phthalocyanine chloride has been used in the manufacture of photodetectors .

Solar Cells

Summary of the Application: Indium(III) phthalocyanine chloride has been used in the manufacture of solar cells .

Organic Light-Emitting Diodes (OLEDs)

Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, have been used in the manufacture of organic light-emitting diodes (OLEDs) .

Lasers

Catalysis

Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, have been used as catalysts in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions .

Indium(III) phthalocyanine chloride is a complex organic compound with the molecular formula C32H16ClInN8C_{32}H_{16}ClInN_{8} and a molecular weight of approximately 662.79 g/mol. It is characterized by its deep blue color and is a member of the phthalocyanine family, which are known for their stability and unique electronic properties. This compound exhibits a planar structure, which contributes to its effective light absorption and photochemical properties, making it useful in various applications, particularly in the fields of electronics and photonics .

When exposed to light, leading to charge transfer processes that are essential for applications in photodynamic therapy and solar energy conversion .

The compound can also be decomposed under extreme conditions, such as high temperatures or in the presence of strong acids or bases, resulting in the release of indium and chlorine ions along with degradation products from the phthalocyanine core .

Research indicates that indium(III) phthalocyanine chloride possesses notable biological activity, particularly in photodynamic therapy. It has been shown to generate reactive oxygen species upon light activation, which can effectively target and destroy cancer cells. Studies have demonstrated its potential as a photosensitizer due to its ability to absorb light in the near-infrared region, allowing for deeper tissue penetration . Furthermore, its biocompatibility makes it a candidate for various biomedical applications.

Indium(III) phthalocyanine chloride can be synthesized through several methods:

  • Direct Synthesis: This method involves heating indium salts with phthalic anhydride in the presence of a suitable solvent (often a high-boiling point solvent like dimethylformamide) under inert conditions.
  • Complexation Reaction: Indium(III) chloride can be reacted with phthalocyanine derivatives in solution, allowing for the formation of the desired complex through ligand exchange mechanisms.
  • Sol-gel Process: This technique involves the formation of a gel-like network that incorporates indium(III) phthalocyanine chloride into a matrix, enhancing its stability and functionality for specific applications.

Each method can yield different purities and forms of the compound, including nanoparticles or thin films suitable for various technological applications .

Indium(III) phthalocyanine chloride has diverse applications across multiple fields:

  • Photovoltaics: Utilized as a light-absorbing material in solar cells due to its excellent electronic properties.
  • Photodynamic Therapy: Employed as a photosensitizer in cancer treatment protocols.
  • Electrophotography: Acts as a sensitizer in electrophotographic processes, improving image quality and sensitivity.
  • Sensors: Used in chemical sensors due to its ability to interact with various analytes under light exposure .

Studies have focused on the interactions of indium(III) phthalocyanine chloride with biological systems and other chemical entities. Its interactions with proteins and nucleic acids have been investigated to understand its mechanism of action in photodynamic therapy better. Additionally, research into its interactions with other metal ions has revealed potential synergistic effects that enhance its photophysical properties .

Indium(III) phthalocyanine chloride shares similarities with other metal phthalocyanines but exhibits unique characteristics that set it apart:

Compound NameMetal CenterUnique Feature
Cobalt(II) phthalocyanineCobaltStrong magnetic properties
Zinc(II) phthalocyanineZincBiocompatibility; used in drug delivery systems
Copper(II) phthalocyanineCopperNotable catalytic activity
Nickel(II) phthalocyanineNickelHigh thermal stability

Indium(III) phthalocyanine chloride is unique due to its effective near-infrared absorption and biocompatibility, making it particularly suitable for medical applications compared to other metal phthalocyanines that may not possess these properties .

Reaction Pathways and Precursor Selection

InPcCl is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of indium(III) chloride (InCl₃). Two primary routes dominate:

  • Phthalonitrile-based cyclization: Heating phthalonitrile with InCl₃ at 180–200°C in high-boiling solvents like quinoline or p-xylene yields InPcCl with purities exceeding 95%. This method benefits from high atom economy, as demonstrated by Gorduk et al., who achieved 76% isolated yield using 2-propargyloxybenzaldehyde and InCl₃ under reflux.
  • Template-assisted synthesis: Preformed phthalocyanine ligands react with InCl₃ in coordinating solvents (e.g., DMF), forming the In–N₄ core with chloride as the axial ligand. This method allows precise control over substitution patterns but requires rigorous purification.

Key precursors include:

  • Phthalonitrile derivatives: Substituted variants (e.g., 3-pyridyloxy-, benzodioxane-) enhance solubility and tune electronic properties.
  • Indium(III) chloride: Acts as both metal source and Lewis acid catalyst, facilitating imine formation and cyclization.

Crystallographic Studies and Coordination Geometry

InPcCl adopts a square pyramidal geometry, with the indium(III) ion coordinated by four isoindole nitrogen atoms in the basal plane and one axial chloride ligand (Fig. 1). Crystallographic data reveal:

  • Bond lengths: In–N distances average 2.05 Å, while In–Cl measures 2.42 Å.
  • Crystal packing: Molecules stack in a herringbone pattern with π-π interactions (3.4 Å spacing), as observed in vacuum-deposited films.

Table 1: Crystallographic parameters of InPcCl derivatives

SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
None (α-form)Triclinic12.314.17.898.5
BenzodioxaneMonoclinic15.210.79.490.0
3-PyridyloxyTetragonal13.813.86.990.0

UV-vis spectroscopy confirms the α-form dominance in thin films, characterized by split Q-bands at 650 nm (B-band) and 724 nm (charge-transfer transition).

Influence of Substituents on Molecular Architecture

Peripheral and non-peripheral substituents profoundly alter InPcCl’s properties:

Peripheral substitution:

  • Benzodioxane groups: Enhance singlet oxygen quantum yield (ΦΔ = 0.76) by stabilizing the excited state.
  • 3-Pyridyloxy chains: Improve water solubility (>10 mg/mL) after quaternization with dimethyl sulfate.

Non-peripheral substitution:

  • Ethylhexyl/hexyl chains: Reduce aggregation in thin films, lowering optical bandgap from 2.1 eV to 1.8 eV.

Table 2: Substituent effects on photophysical properties

Substituentλₘₐₓ (nm)ΦΔSolubility (mg/mL)Bandgap (eV)
None6970.45<0.12.1
Benzodioxane7240.765.2 (DMSO)1.9
3-Pyridyloxy7080.6212.4 (H₂O)2.0

Solar Cell Architectures

Indium(III) phthalocyanine chloride has been successfully integrated into multiple solar cell architectures, demonstrating versatility across different device configurations [1] [3]. Planar heterojunction solar cells incorporating indium(III) phthalocyanine chloride have shown promising photovoltaic responses when fabricated using high-vacuum thermal evaporation techniques [2] [4]. The compound functions effectively in three distinct roles within solar cell architectures: as a hole transporter layer, electron acceptor, and electron donor species [1] [3].

In planar heterojunction configurations, indium(III) phthalocyanine chloride demonstrates optimal performance when employed as an electron acceptor material [1]. The theoretical calculations based on density functional theory methods reveal highest occupied molecular orbital and lowest unoccupied molecular orbital values of 5.6 electronvolts and 3.4 electronvolts respectively, resulting in a bandgap of 2.2 electronvolts [1]. This energy level alignment facilitates efficient charge separation and collection processes essential for photovoltaic operation [1] [2].

Bulk heterojunction architectures incorporating indium(III) phthalocyanine chloride have demonstrated superior efficiency compared to their planar counterparts [1] [3]. The disperse heterojunction arrangement, discovered during synthesis processes, exhibited enhanced performance characteristics attributed to improved molecular orbital interactions and charge transport pathways [1]. Device structures employing indium tin oxide/indium(III) phthalocyanine chloride/4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene/conductive carbon configurations achieved photocurrent densities of 2.25 × 10⁻² amperes per square centimeter [2] [4].

Table 1: Solar Cell Architecture Performance Parameters

Device ConfigurationSubstrate TypeInPcCl RoleHOMO Energy (eV)LUMO Energy (eV)Bandgap (eV)
Glass/ITO/InPcCl/MEH-PPV/CuPc/Bathocuproine/AgRigid (Glass)Hole Transporter Layer5.63.42.2
Glass/ITO/Pentacene/MEH-PPV/InPcCl/Bathocuproine/AgRigid (Glass)Electron Acceptor5.63.42.2
Glass/ITO/InPcCl/TCNQ/AgRigid (Glass)Electron Donor5.63.42.2
ITO/InClPc/DMDP-TTF/Conductive CarbonFlexibleElectron Acceptor5.63.42.2

Heterojunction Configurations

The heterojunction configurations utilizing indium(III) phthalocyanine chloride demonstrate distinctive energy level alignments that facilitate efficient charge separation and transport processes [1] [2]. In flat heterojunction structures, the compound exhibits different electronic behaviors depending on its positioning within the device architecture [1] [3]. When functioning as a hole transporter layer, the highest occupied molecular orbital energy level of 5.6 electronvolts shows favorable correspondence with poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] at 5.3 electronvolts, enabling efficient hole transport to the indium tin oxide anode [1].

The acceptor configuration presents optimal energy level alignment, with the lowest unoccupied molecular orbital difference of 0.1 electronvolts between indium(III) phthalocyanine chloride and bathocuproine facilitating electron transport [1]. This configuration demonstrates superior current transport characteristics compared to donor or hole transporter arrangements [1] [3]. The compound's ability to coordinate with tetracyanoquinodimethane through the indium atom creates stable bulk heterojunction structures with bond energies of 75.93 kilocalories per mole [1].

Disperse heterojunction arrangements represent an advanced configuration where indium(III) phthalocyanine chloride molecules interact through intermolecular forces and aggregation effects [1] [2]. These structures exhibit enhanced optoelectronic properties compared to planar arrangements, attributed to improved charge transfer pathways and reduced recombination losses [1] [4]. The pyramidal molecular geometry with indium as the apex facilitates multiple interaction sites for charge transfer processes [1].

Table 2: Heterojunction Energy Level Alignments

Junction TypeEnergy Difference (eV)Charge Transport EfficiencyDevice Performance
InPcCl/MEH-PPV (HTL)0.3ModerateStandard
InPcCl/Bathocuproine (Acceptor)0.1HighEnhanced
InPcCl/TCNQ (Donor)0.7LowReduced
InPcCl/DMDP-TTF (BHJ)VariableHighOptimized

Flexible vs. Rigid Substrate Performance

The comparison between flexible and rigid substrate performance reveals significant differences in the optoelectronic behavior of indium(III) phthalocyanine chloride-based devices [1] [3]. Devices fabricated on polyethylene terephthalate flexible substrates demonstrate enhanced charge injection characteristics compared to their glass counterparts, attributed to improved contact ohmicity [1]. The flexible substrate configuration exhibits more significant current-voltage curve variations, indicating modified charge transport dynamics [1] [6].

Rigid glass substrates provide superior dimensional stability and reduced thermal expansion effects, resulting in more consistent device performance under varying environmental conditions [1] [25]. However, flexible polyethylene terephthalate substrates offer advantages in mechanical flexibility and potential for large-area processing applications [1] [24]. The elastic modulus properties of polyethylene terephthalate substrates enable charge absorption between polymer chains, potentially improving overall device resilience [1].

Performance metrics reveal that flexible substrate devices maintain photovoltaic functionality while offering enhanced mechanical durability [2] [4]. The photocurrent generation remains comparable between substrate types, with flexible devices showing 2.25 × 10⁻² amperes per square centimeter photocurrent density [2]. Manufacturing considerations favor flexible substrates for applications requiring mechanical stress tolerance and conformable device geometries [1] [24].

Thermal stability analysis indicates that rigid substrates provide better long-term performance stability, while flexible substrates offer superior impact resistance and processing advantages [1] [26]. The choice between substrate types depends on specific application requirements, with flexible substrates preferred for portable and wearable device applications [24].

Charge Transport Mechanisms

The charge transport mechanisms in indium(III) phthalocyanine chloride devices involve complex interactions between molecular orbitals, energy level alignments, and interfacial charge transfer processes [1] [2]. Carrier mobility measurements reveal values on the order of 10⁻⁶ square centimeters per volt-second, indicating moderate charge transport capabilities suitable for optoelectronic applications [2] [4]. The transport mechanism primarily follows a trap-limited space charge model, with trap concentrations measured at 7.74 × 10¹⁶ per cubic centimeter [2].

Conductivity measurements demonstrate values of 1.61 × 10⁻⁷ siemens per centimeter under dark conditions, decreasing to 1.43 × 10⁻⁷ siemens per centimeter under illumination [2] [4]. This photoconductivity reduction indicates complex charge generation and recombination processes occurring within the active layer [2]. The trap-filled limit voltage analysis reveals values of 5.39 volts, suggesting significant trap state populations that influence charge transport dynamics [2].

Intermolecular charge transfer processes occur through π-orbital interactions associated with the phthalocyanine ring system and coordination with the indium metal center [2] [4]. The aggregation behavior of indium(III) phthalocyanine chloride molecules creates charge transport pathways that enhance device performance when properly controlled [2] [18]. Charge separation efficiency depends on the energy offset between donor and acceptor materials, with optimal performance achieved when energy differences exceed 0.3 electronvolts [1].

Table 3: Charge Transport Parameters

ParameterValueMeasurement ConditionDevice Configuration
Charge Carrier Mobility~10⁻⁶ cm²/V·sRoom temperatureITO/InClPc/DMDP-TTF/CC
Photocurrent Density2.25 × 10⁻² A/cm²Under illuminationFlexible heterojunction
Dark Conductivity1.61 × 10⁻⁷ S/cmDark conditionsPlanar junction
Illuminated Conductivity1.43 × 10⁻⁷ S/cmUnder illuminationPlanar junction
Trap Concentration7.74 × 10¹⁶ cm⁻³Trap-filled limitBulk heterojunction
Trap-filled Limit Voltage5.39 VSpace charge analysisOptimized device

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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